(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL (S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493506
InChI: InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1
SMILES:
Molecular Formula: C13H20N4OS
Molecular Weight: 280.39 g/mol

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL

CAS No.:

Cat. No.: VC17493506

Molecular Formula: C13H20N4OS

Molecular Weight: 280.39 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL -

Specification

Molecular Formula C13H20N4OS
Molecular Weight 280.39 g/mol
IUPAC Name (3S)-3-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]heptan-1-ol
Standard InChI InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1
Standard InChI Key XOQUYNJHHHEOIX-VIFPVBQESA-N
Isomeric SMILES CCCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2)N
Canonical SMILES CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL (molecular formula: C13H20N4OS\text{C}_{13}\text{H}_{20}\text{N}_4\text{OS}, molecular weight: 280.39 g/mol) features a thieno[3,2-d]pyrimidine core fused to a heptanol side chain with an (S)-configured stereocenter at position 3. The IUPAC name delineates its components:

  • Thieno[3,2-d]pyrimidine: A bicyclic system combining thiophene and pyrimidine rings.

  • 2-Amino substitution: A primary amine at position 2 of the pyrimidine ring.

  • (S)-3-aminoheptan-1-ol: A seven-carbon chain with hydroxyl and amino groups at positions 1 and 3, respectively.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H20N4OS\text{C}_{13}\text{H}_{20}\text{N}_4\text{OS}
Molecular Weight280.39 g/mol
Stereochemistry(S)-configuration at C3
Canonical SMILESCCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N
Topological Polar Surface Area127 Ų (estimated)

Synthetic Methodologies

Core Scaffold Construction

The thieno[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves dehydrogenative cyclization between 2-aminothiophene carboxamides and aldehydes or ketones under acidic conditions . For example, Akramov et al. demonstrated that refluxing 2-amino-4,5-dimethylthiophene-3-carboxamide with aldehydes in ethanol/HCl yields thienopyrimidinones in 52–66% yields . Adapting this method, the 2-amino group in the target compound could be introduced via nucleophilic substitution or reductive amination post-cyclization.

Side-Chain Functionalization

The heptanol side chain’s (S)-configuration suggests asymmetric synthesis or chiral resolution steps. One plausible route involves:

  • Mitsunobu Reaction: To install the stereocenter using a chiral alcohol precursor.

  • Nucleophilic Aromatic Substitution: Coupling the thienopyrimidine core with the aminoheptanol moiety under basic conditions.

Scheme 1: Hypothetical Synthesis Pathway

  • Cyclocondensation of 2-aminothiophene-3-carboxamide with ethyl glyoxylate → Thieno[3,2-d]pyrimidin-4-one.

  • Chlorination at position 4 using POCl₃ → 4-chlorothieno[3,2-d]pyrimidine.

  • SNAr reaction with (S)-3-aminoheptan-1-ol → Target compound .

Biological Activities and Mechanistic Insights

Table 2: Comparative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (μM)Structural Features
(S)-3-((2-Amino...)FLT3 (hypoth.)N/A2-Amino, heptanol chain
Gyoonhee’s compound 9 FLT30.0856-(4-hydroxyphenethyl)

Central Nervous System (CNS) Applications

Patents disclose thienopyrimidines as muscarinic acetylcholine receptor (mAChR) modulators . The hydroxyl and amino groups in (S)-3-((2-Amino...) could enhance blood-brain barrier permeability, making it a candidate for Alzheimer’s disease or schizophrenia therapy. For example, US10961253B2 describes thieno[3,2-d]pyrimidines as M4 mAChR positive allosteric modulators with anxiolytic effects .

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